molecular formula C17H15F3N2O2S B2431310 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea CAS No. 1421500-21-1

1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Cat. No.: B2431310
CAS No.: 1421500-21-1
M. Wt: 368.37
InChI Key: MKPUCCDUYRWOPP-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound that features a thiophene ring, a trifluoromethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Derivative: Starting with thiophene, a thiophene-2-ylmethyl halide can be synthesized through halogenation and subsequent substitution reactions.

    Synthesis of the Alkyne Intermediate: The but-2-yn-1-yl group can be introduced via Sonogashira coupling, using an appropriate alkyne and halide.

    Urea Formation: The final step involves the reaction of the thiophene derivative with the alkyne intermediate in the presence of a urea-forming reagent, such as phosgene or an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.

    Trifluoromethyl Phenoxy Compounds: Such as 4-(trifluoromethyl)phenol.

    Urea Derivatives: Including N,N’-disubstituted ureas.

Uniqueness

1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-5-3-6-14(11-13)24-9-2-1-8-21-16(23)22-12-15-7-4-10-25-15/h3-7,10-11H,8-9,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPUCCDUYRWOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)NCC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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